

Morpholine Nitrite: A Technical Guide to Synthesis and Characterization

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Compound of Interest		
Compound Name:	Morpholine nitrite	
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Introduction

Morpholine, a heterocyclic secondary amine, is a versatile building block in organic synthesis and a common additive in various industrial applications, including as a corrosion inhibitor and pH modifier.[1][2][3] When reacting with nitrogen-containing species, particularly nitrites, morpholine can form several distinct compounds. This guide addresses the inherent ambiguity in the term "morpholine nitrite," which can refer to the simple salt morpholinium nitrite, the N-nitrosated compound N-nitrosomorpholine (NMOR), or the N-nitrated compound N-nitromorpholine.

Given the significant regulatory and safety concerns surrounding nitrosamine impurities in pharmaceutical products, the distinction is critical. N-nitrosomorpholine, in particular, is a known mutagen and a reasonably anticipated human carcinogen. This document provides an in-depth technical overview of the synthesis and characterization of these three key morpholine derivatives, aimed at researchers, scientists, and drug development professionals.

Synthesis Protocols

This section details the experimental procedures for the synthesis of morpholinium nitrite, N-nitrosomorpholine, and N-nitromorpholine.

Synthesis of Morpholinium Nitrite



Morpholinium nitrite is the salt formed from the acid-base reaction between morpholine and nitrous acid. Morpholine is a base (pKa of the conjugate acid ≈ 8.33), and nitrous acid is a weak acid (pKa ≈ 3.3).[1][4] The significant difference in pKa values indicates that the acid-base reaction is favorable. While specific literature on its isolation is scarce, a general protocol can be derived from standard acid-base chemistry.

Experimental Protocol:

- Preparation of Reactants:
 - Prepare a 1.0 M aqueous solution of morpholine.
 - Prepare a fresh 1.0 M aqueous solution of sodium nitrite.

Reaction:

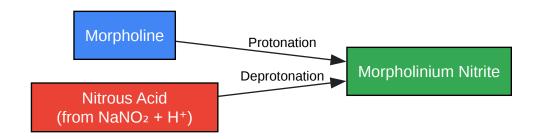
- In a flask equipped with a magnetic stirrer and placed in an ice bath (0-5 °C), add a defined volume of the morpholine solution.
- Slowly, dropwise, add an equimolar amount of a pre-chilled, strong acid (e.g., 1.0 M HCl)
 to the sodium nitrite solution in a separate vessel to generate nitrous acid in situ.
- Immediately and slowly add the freshly prepared nitrous acid solution to the chilled morpholine solution with continuous stirring. The reaction is exothermic. Maintain the temperature below 10 °C to minimize the formation of N-nitrosomorpholine.

Isolation:

- The resulting solution contains morpholinium nitrite.
- Isolation of the solid salt can be attempted by lyophilization or by slow evaporation of the solvent under reduced pressure at low temperature.

Caution: Nitrous acid is unstable and should be prepared and used fresh. The reaction should be performed in a well-ventilated hood.





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Caption: Synthesis of Morpholinium Nitrite via Acid-Base Reaction.

Synthesis of N-Nitrosomorpholine (NMOR)

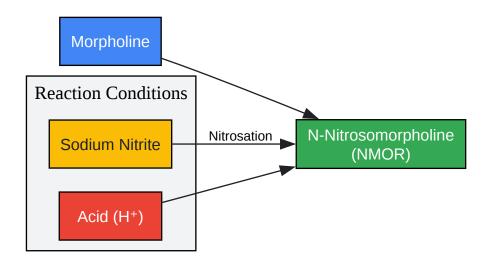
N-Nitrosomorpholine is formed via the nitrosation of the secondary amine group of morpholine, typically using a nitrite salt under acidic conditions.

Experimental Protocol:

- Preparation of Reactants:
 - Dissolve morpholine (1.0 eq) in water.
- Reaction:
 - Cool the morpholine solution in an ice bath to 0-5 °C.
 - Slowly add an aqueous solution of sodium nitrite (1.1 eq).
 - While maintaining the temperature below 10 °C, slowly add a strong acid (e.g., 2 M HCl) dropwise until the pH of the solution is acidic (pH ~3).
 - Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.
- Work-up and Purification:
 - Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
 - Extract the product with a suitable organic solvent (e.g., dichloromethane) three times.



- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to yield N-nitrosomorpholine as a pale yellow solid or liquid.
 [5][6]



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Caption: Synthesis of N-Nitrosomorpholine (NMOR).

Synthesis of N-Nitromorpholine

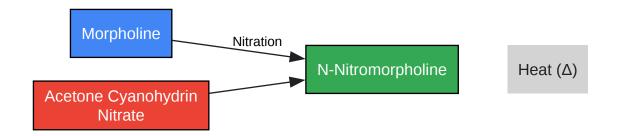
N-Nitromorpholine is synthesized by the nitration of morpholine. One established method uses acetone cyanohydrin nitrate.

Experimental Protocol:

- Reactants:
 - Morpholine (2.0 eq)
 - Acetone cyanohydrin nitrate (1.0 eq)
- Reaction:
 - In a round-bottomed flask, mix morpholine and acetone cyanohydrin nitrate.



- Attach a condenser and slowly heat the mixture. An exothermic reaction typically begins around 60 °C, raising the temperature to approximately 110 °C.
- After the exotherm subsides, maintain the temperature at 80 °C for 1 hour.
- Work-up and Purification:
 - Pour the cooled reaction mixture into 10% hydrochloric acid (perform in a hood due to HCN evolution).
 - Extract the mixture with dichloromethane.
 - Wash the combined organic extracts with water and then with a 5% sodium carbonate solution.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Remove the solvent by evaporation.
 - Dissolve the resulting oil in absolute ethanol and cool to 0-5 °C to precipitate Nnitromorpholine as white crystals.



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Caption: Synthesis of N-Nitromorpholine.

Characterization Data

This section provides key physical and spectroscopic data for the three morpholine derivatives.

Data Summary Tables



The following tables summarize the quantitative data for easy comparison.

Table 1: Physical and Chemical Properties

Property	Morpholinium Nitrite	N- Nitrosomorpholine (NMOR)	N-Nitromorpholine
Molecular Formula	C4H10N2O3	C4H8N2O2	C4H8N2O3
Molecular Weight	134.13 g/mol	116.12 g/mol [6]	132.12 g/mol
Appearance	Not available (theoretically a white solid)	Pale yellow crystals or liquid[5][6]	White crystals
Melting Point	Not available	29 °C (84 °F)[6]	53-54 °C
Boiling Point	Not available	224 °C (435 °F)[6]	Not available
Solubility	Soluble in water	Soluble in water[6]	Soluble in ethanol

Table 2: 1H NMR Spectroscopic Data (CDCl3)

Compound	Chemical Shift (δ , ppm) and Multiplicity
Morpholinium Nitrite	Not experimentally available
N-Nitrosomorpholine	4.31 (t, 2H), 3.90 (t, 2H), 3.87 (t, 2H), 3.67 (t, 2H)[7]
N-Nitromorpholine	3.83 (s, 8H)[7]

Table 3: 13C NMR Spectroscopic Data (CDCl3)



Compound	Chemical Shift (δ, ppm)	
Morpholinium Nitrite	Not experimentally available	
N-Nitrosomorpholine	67.3, 66.0, 50.0, 40.4[7]	
N-Nitromorpholine	65.5, 49.0[7]	

Table 4: Key Infrared (IR) Absorption Bands

Compound	Key Frequencies (cm-1)	Assignment
Morpholinium Nitrite	Not experimentally available (expected N-H+ stretch, NO2-vibrations)	-
N-Nitrosomorpholine	~1440-1480	N=O stretch (non-associated)
~1300-1340	N=O stretch (associated)[8]	
~1050-1100	N-N stretch[8]	
N-Nitromorpholine	~1500-1550	Asymmetric NO ₂ stretch
~1250-1300	Symmetric NO ₂ stretch	

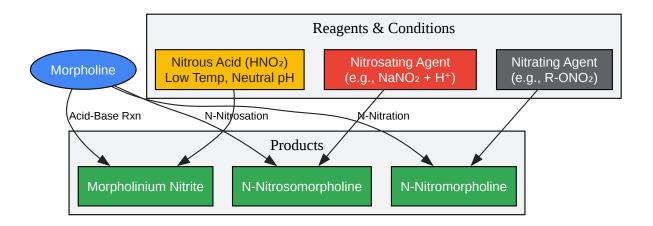
Table 5: Mass Spectrometry Data

Compound	Ionization Mode	Key m/z Values
Morpholinium Nitrite	Not available	-
N-Nitrosomorpholine	EI	116 (M+), 86, 56, 30[9]
ESI	117.10 ([M+H]+)[7]	
N-Nitromorpholine	ESI	133.01 ([M+H]+)[7]

Logical Relationships



The formation of these different morpholine derivatives is dependent on the nitrogen source and reaction conditions. The following diagram illustrates these relationships.



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Caption: Formation pathways of morpholine derivatives.

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